N-{[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide
Description
N-{[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopropane ring, a methoxypyrimidine moiety, and an azetidine (4-membered nitrogen-containing ring).
Properties
IUPAC Name |
N-[[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-16(21(18,19)11-3-4-11)7-10-8-17(9-10)13-14-6-5-12(15-13)20-2/h5-6,10-11H,3-4,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODCPUWHBLERFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=CC(=N2)OC)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key comparative points include:
Key Observations:
Heterocyclic Diversity: The target compound employs a 4-methoxypyrimidine and azetidine, whereas Example 53 uses a pyrazolopyrimidine fused with a chromenone system.
Sulfonamide Positioning : Both compounds feature sulfonamide groups, but the target compound’s cyclopropane ring may confer unique steric and electronic properties compared to Example 53’s benzenesulfonamide.
Synthetic Complexity : Example 53 involves multi-step coupling (e.g., Suzuki-Miyaura reaction with boronic acids) and palladium catalysis, yielding moderate efficiency (28%) . Similar methodologies might apply to the target compound’s synthesis, though specifics are unavailable.
Methodological Insights from Evidence
The provided evidence highlights tools critical for analyzing such compounds:
- SHELX Programs : Widely used for small-molecule crystallography, including structure refinement (SHELXL) and experimental phasing (SHELXD/SHELXE) . If crystallographic data for the target compound were available, SHELX would likely be employed for structure validation.
- WinGX/ORTEP : These suites enable visualization of anisotropic displacement parameters and molecular geometry analysis, which would aid in comparing bond lengths/angles between the target compound and analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
